2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes an indole moiety, which is a common structure in many biologically active compounds . The compound also contains a thiazole ring, which is a type of heterocyclic compound that often exhibits pharmaceutical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the indole and thiazole rings suggests that it may have interesting chemical and biological properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the amino groups might be involved in acid-base reactions, while the thiazole ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple polar groups might make it soluble in water, while the aromatic rings might contribute to its stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-29-17-7-8-21(30-2)20(12-17)27-23-26-16(14-31-23)11-22(28)24-10-9-15-13-25-19-6-4-3-5-18(15)19/h3-8,12-14,25H,9-11H2,1-2H3,(H,24,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQFJLHFROUHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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